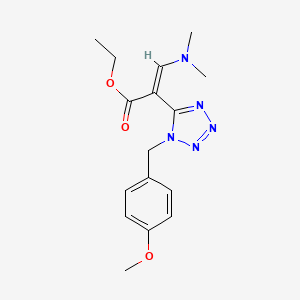
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate is a complex organic compound that features a unique combination of functional groups, including a dimethylamino group, a methoxybenzyl group, and a tetrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.
Formation of the Acrylate Moiety: The acrylate moiety can be formed through a Knoevenagel condensation reaction between an aldehyde and an active methylene compound in the presence of a base.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound under appropriate reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the methoxybenzyl group using appropriate nucleophiles.
Addition: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Addition: Bromine in carbon tetrachloride for electrophilic addition.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives.
Addition: Formation of dibromo or dihydro derivatives.
科学研究应用
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of tetrazole-containing molecules with biological targets.
作用机制
The mechanism of action of (E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetrazole ring can act as a bioisostere for carboxylic acids, enhancing binding affinity to certain enzymes or receptors. The methoxybenzyl group can contribute to the compound’s lipophilicity, facilitating its passage through biological membranes.
相似化合物的比较
Similar Compounds
(E)-ethyl 3-(dimethylamino)-2-(1-benzyl-1H-tetrazol-5-yl)acrylate: Lacks the methoxy group, which may affect its binding affinity and solubility.
(E)-ethyl 3-(dimethylamino)-2-(1-(4-chlorobenzyl)-1H-tetrazol-5-yl)acrylate: Contains a chloro group instead of a methoxy group, potentially altering its electronic properties and reactivity.
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methylbenzyl)-1H-tetrazol-5-yl)acrylate: Contains a methyl group, which may influence its steric and hydrophobic interactions.
Uniqueness
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate is unique due to the presence of the methoxy group, which can enhance its electronic properties and potentially improve its pharmacokinetic profile. The combination of the dimethylamino group, tetrazole ring, and methoxybenzyl group provides a versatile scaffold for the development of novel compounds with diverse biological activities.
属性
分子式 |
C16H21N5O3 |
|---|---|
分子量 |
331.37 g/mol |
IUPAC 名称 |
ethyl (E)-3-(dimethylamino)-2-[1-[(4-methoxyphenyl)methyl]tetrazol-5-yl]prop-2-enoate |
InChI |
InChI=1S/C16H21N5O3/c1-5-24-16(22)14(11-20(2)3)15-17-18-19-21(15)10-12-6-8-13(23-4)9-7-12/h6-9,11H,5,10H2,1-4H3/b14-11+ |
InChI 键 |
FYHBRSLSDIIWFL-SDNWHVSQSA-N |
手性 SMILES |
CCOC(=O)/C(=C/N(C)C)/C1=NN=NN1CC2=CC=C(C=C2)OC |
规范 SMILES |
CCOC(=O)C(=CN(C)C)C1=NN=NN1CC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















